molecular formula C18H19N3O4 B2491206 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1211098-79-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2491206
CAS No.: 1211098-79-1
M. Wt: 341.367
InChI Key: ZWHLTNJQXNUQKH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound featuring two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multiple steps. One common approach is the iodocyclization of O-alkenyl imidates derived from specific precursors . This method allows for the formation of oxazole rings under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography are often employed to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler oxazole compounds .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to its specific combination of functional groups and the presence of two oxazole rings.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-16(12(2)24-20-11)9-18(22)19-10-14-8-17(25-21-14)13-5-4-6-15(7-13)23-3/h4-8H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHLTNJQXNUQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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